molecular formula C9H10ClN3 B13934213 Quinazolin-2-ylmethanamine hcl

Quinazolin-2-ylmethanamine hcl

Cat. No.: B13934213
M. Wt: 195.65 g/mol
InChI Key: QGZMZRLBBANQAW-UHFFFAOYSA-N
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Description

Quinazolin-2-ylmethanamine hydrochloride is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolin-2-ylmethanamine hydrochloride typically involves the reaction of 2-aminobenzylamine with formic acid and formaldehyde under acidic conditions. . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of quinazolin-2-ylmethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity quinazolin-2-ylmethanamine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Quinazolin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinazolin-2-ylmethanone derivatives, reduced amine derivatives, and substituted quinazoline compounds. These products can have distinct biological and chemical properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of quinazolin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinazolin-2-ylmethanamine hydrochloride include other quinazoline derivatives such as quinazolinone, quinazoline-4-one, and quinazoline-2,4-dione . These compounds share the quinazoline core structure but differ in their functional groups and substitutions.

Uniqueness

Quinazolin-2-ylmethanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances the compound’s potential for diverse applications in research and industry .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

quinazolin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;/h1-4,6H,5,10H2;1H

InChI Key

QGZMZRLBBANQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CN.Cl

Origin of Product

United States

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